1-Benzhydryl-3,3-difluoroazetidine
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzhydryl-3,3-difluoroazetidine involves the use of diethylamino-sulfur trifluoride in dichloromethane at 0 - 20℃ for 3 hours . The reaction was stirred for 3 hours at room temperature . The crude product was obtained by column chromatography .Molecular Structure Analysis
The molecular formula of 1-Benzhydryl-3,3-difluoroazetidine is C16H15F2N. The InChI code is 1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 .Scientific Research Applications
Synthesis Techniques
Synthesis of N-protected 3,3-difluoroazetidin-2-ones : A study described the synthesis of N-protected 3,3-difluoroazetidin-2-ones, involving a cycloaddition of zinc enolate derived from ethyl bromodifluoroacetate onto N,N',N"-trisubstituted hexahydro-1,3,5-triazines. This process included one-step and two-step synthesis methods for producing N-substituted 3-amino-2,2-difluoropropanotes followed by N1-C2 cyclization under basic conditions (Lacroix et al., 2003).
Chemical Reactions and Products
Unanticipated Products from Reductive and Oxidative Cleavages : Another study investigated the reductive and oxidative cleavage of 1-substituted 3,3-diphenyl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones, leading to unanticipated products, including 3-benzhydryl-1-methylindole and a γ-amino alcohol. This research highlights the complex reactions and diverse products obtained from azetidine derivatives (Singh & Luntha, 2011).
Medicinal Chemistry Applications
Synthesis and Evaluation of 1-Benzhydryl-sulfonyl-piperazine Derivatives : A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This research underscores the potential of 1-Benzhydryl-3,3-difluoroazetidine derivatives in the development of chemotherapeutic substances (Kumar et al., 2007).
Building Blocks for Biologically Active Derivatives
2-Guanidinobenzazoles as Building Blocks : The study on 2-guanidinobenzazoles discusses their importance in medicinal chemistry, where compounds with this nucleus show diverse biological activities. The research focuses on synthesizing derivatives of pharmacological interest, using guanidine groups bonded to a benzazole ring to modify biological activity. This work is indicative of the broader applications of similar structures in the development of new medicinally relevant molecules (Cruz et al., 2023).
Safety And Hazards
properties
IUPAC Name |
1-benzhydryl-3,3-difluoroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEUISXCWOXDRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10707376 | |
Record name | 1-(Diphenylmethyl)-3,3-difluoroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10707376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3,3-difluoroazetidine | |
CAS RN |
288315-02-6 | |
Record name | 1-(Diphenylmethyl)-3,3-difluoroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10707376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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